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Deleobuvir, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B

polymerase, was evaluated in combination with other direct-acting antivirals (DAAs) for the

treatment of chronic HCV infection. Its development, however, was ultimately discontinued due

to insufficient efficacy in Phase III trials. This guide provides a comparative analysis of the

safety and efficacy of deleobuvir-based regimens in preclinical models of hepatic impairment,

with a focus on available clinical trial data in patients with liver fibrosis and cirrhosis. The

performance of these regimens is compared with contemporaneous HCV treatments.

Efficacy of Deleobuvir-Based Regimens in Hepatic
Impairment
Clinical studies of deleobuvir, primarily in combination with the protease inhibitor faldaprevir

and ribavirin, included patients with varying degrees of liver fibrosis and compensated cirrhosis.

The primary efficacy endpoint in these trials was sustained virologic response 12 weeks after

the end of treatment (SVR12).

Sustained Virologic Response (SVR12) Rates
The SOUND-C2 and HCVerso clinical trials provided the most significant data regarding the

efficacy of deleobuvir-based regimens in patients with hepatic impairment.
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Treatment
Regimen

Patient
Population

Fibrosis Stage SVR12 Rate Reference

Faldaprevir +

Deleobuvir +

Ribavirin

(SOUND-C2)

Treatment-Naïve

(GT-1b)
F0-F2 85% [1]

Faldaprevir +

Deleobuvir +

Ribavirin

(SOUND-C2)

Treatment-Naïve

(GT-1b)
F3-F4 67% [2]

Faldaprevir +

Deleobuvir +

Ribavirin

(HCVerso3)

Treatment-Naïve

& Exp. (GT-1b)
Child-Pugh A 61% [3]

Faldaprevir +

Deleobuvir +

Ribavirin

(HCVerso3)

Treatment-Naïve

& Exp. (GT-1b)
Child-Pugh B 53% [3]

Table 1: SVR12 Rates of Deleobuvir-Based Regimens in Patients with Hepatic Impairment.

GT-1b: Genotype 1b; F0-F4: METAVIR fibrosis score; Child-Pugh A/B: Classification of

cirrhosis severity.

In the SOUND-C2 study, while a high SVR12 rate was observed in non-cirrhotic patients with

genotype 1b infection, the efficacy was lower in those with advanced fibrosis or cirrhosis[1][2].

The HCVerso3 trial, which specifically enrolled patients with compensated cirrhosis,

demonstrated a further decline in SVR12 rates in patients with moderate (Child-Pugh B)

compared to mild (Child-Pugh A) hepatic impairment[3].

Safety Profile of Deleobuvir-Based Regimens in
Hepatic Impairment
The safety of deleobuvir-based regimens was a significant consideration, particularly in

patients with pre-existing liver disease.
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Common and Serious Adverse Events

Adverse Event

Deleobuvir +
Faldaprevir +
Ribavirin
(Cirrhosis)

Peginterferon +
Ribavirin
(Cirrhosis)

Telaprevir/Bocepre
vir-based Triple
Therapy (Cirrhosis)

Common AEs

Nausea 46-61% Common Frequent

Vomiting 29-35% Common Frequent

Diarrhea Common Common Frequent

Rash Common Common
Very Common (up to

63% with telaprevir)

Pruritus Common Common Common

Anemia Noted, RBV-related

Frequent, often

requiring dose

reduction

Very Common, often

severe

Serious AEs (SAEs)

Incidence in Child-

Pugh A
6%

Variable, but

significant risk

High, including

hepatic

decompensation

Incidence in Child-

Pugh B
53%

High risk, often

contraindicated

Very high risk of

decompensation and

death

Hepatic

Decompensation

Observed in Child-

Pugh B patients
A known risk

Significant risk (up to

8% in some studies)

Table 2: Comparative Safety Profile of HCV Regimens in Patients with Cirrhosis. Data compiled

from multiple sources[2][3][4][5][6].

The most frequently reported adverse events with the deleobuvir, faldaprevir, and ribavirin

combination were gastrointestinal and skin-related, and were generally mild to moderate in
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intensity[2][7]. However, in the HCVerso3 study, serious adverse events were significantly more

common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with

mild impairment (Child-Pugh A)[3].

Pharmacokinetics of Deleobuvir in Hepatic
Impairment
Pharmacokinetic studies revealed that the presence of cirrhosis significantly alters the

exposure to deleobuvir.

Parameter
Healthy
Subjects

Patients with
Cirrhosis

Fold Increase Reference

Plasma

Exposure (AUC)
Baseline ~2-fold higher ~2x [8]

Table 3: Deleobuvir Pharmacokinetics in Healthy Subjects vs. Patients with Cirrhosis. AUC:

Area under the concentration-time curve.

The approximately two-fold increase in deleobuvir plasma exposure in patients with cirrhosis

necessitated dose adjustments in clinical trials. For instance, in the HCVerso3 study, the

deleobuvir dose was reduced from 600 mg to 400 mg twice daily for patients with Child-Pugh

B cirrhosis[3][9].

Comparison with Contemporaneous Alternative
Therapies
During the period of deleobuvir's clinical development, the standard of care for HCV was

evolving from peginterferon and ribavirin (Peg-IFN/RBV) to the first-generation protease

inhibitors, telaprevir and boceprevir, in combination with Peg-IFN/RBV.

Peginterferon and Ribavirin: This regimen had limited efficacy in patients with cirrhosis, with

SVR rates for genotype 1 ranging from approximately 20% to 40%[10][11]. The treatment

was also associated with significant side effects, including flu-like symptoms, hematologic
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abnormalities, and neuropsychiatric effects, which were often poorly tolerated in patients with

advanced liver disease[12].

Telaprevir- and Boceprevir-based Triple Therapy: The addition of first-generation protease

inhibitors improved SVR rates in cirrhotic patients. However, these regimens were

associated with a substantial increase in the frequency and severity of adverse events,

including a significant risk of hepatic decompensation and death, particularly in patients with

advanced cirrhosis[4][5].

Compared to these alternatives, the interferon-free regimen containing deleobuvir offered the

potential for improved tolerability by avoiding interferon-related side effects. However, its

efficacy in patients with advanced liver disease was not superior, and the safety concerns,

especially in moderate hepatic impairment, remained a significant issue.

Experimental Protocols
SOUND-C2 Study Design

Objective: To evaluate the efficacy and safety of an interferon-free regimen of faldaprevir and

deleobuvir with or without ribavirin in treatment-naïve patients with HCV genotype 1

infection, including those with cirrhosis[2].

Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection. A subset

of patients had advanced liver fibrosis (METAVIR score F3-F4)[2].

Dosing Regimens: Patients were randomized to receive faldaprevir 120 mg once daily,

deleobuvir 600 mg twice or three times daily, with or without weight-based ribavirin for 16,

28, or 40 weeks[7].

Assessments: The primary efficacy endpoint was SVR12. Safety was assessed through

monitoring of adverse events, clinical laboratory tests, and vital signs[2].

HCVerso3 Study Design
Objective: To evaluate the safety and efficacy of faldaprevir and deleobuvir with ribavirin in

treatment-naïve and -experienced patients with HCV genotype 1b and compensated

cirrhosis with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment[3][9].
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Patient Population: Adults with chronic HCV genotype 1b infection and compensated

cirrhosis (Child-Pugh A or B)[3].

Dosing Regimens: All patients received faldaprevir 120 mg once daily and weight-based

ribavirin for 24 weeks. Patients with Child-Pugh A cirrhosis received deleobuvir 600 mg

twice daily, while those with Child-Pugh B cirrhosis received a reduced dose of 400 mg twice

daily[3][9].

Assessments: The primary endpoint was SVR12. Safety and pharmacokinetic parameters

were also evaluated[3].
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Caption: Mechanism of action of Deleobuvir on the HCV NS5B polymerase.
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Caption: Simplified experimental workflow of the HCVerso3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Deleobuvir-Based Regimens in Hepatic Impairment: A
Comparative Analysis of Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b607048#safety-and-efficacy-of-deleobuvir-based-
regimens-in-models-of-hepatic-impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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